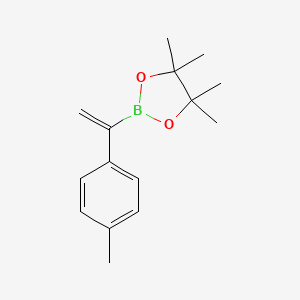

4,4,5,5-Tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17955611

Molecular Formula: C15H21BO2

Molecular Weight: 244.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21BO2 |

|---|---|

| Molecular Weight | 244.14 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[1-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H21BO2/c1-11-7-9-13(10-8-11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3 |

| Standard InChI Key | IRVMYTWMAWKUET-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[1-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane, reflects its bicyclic dioxaborolane core stabilized by four methyl groups and a para-tolyl-substituted vinyl side chain. The pinacol (2,3-dimethyl-2,3-butanediol) ligand enhances boron’s stability against hydrolysis while maintaining its electrophilic character for transmetalation. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.14 g/mol |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C |

| InChIKey | IRVMYTWMAWKUET-UHFFFAOYSA-N |

| PubChem CID | 130115775 |

The crystal structure remains unreported, but computational models predict a planar boron center with sp² hybridization, facilitating conjugation with the vinyl group.

Spectroscopic Features

While nuclear magnetic resonance (NMR) data for this specific compound is limited, analogous pinacol boronic esters exhibit distinct NMR signals between 28–32 ppm, indicative of tetracoordinated boron . The vinyl proton resonances typically appear as doublets in the NMR spectrum (δ 5.5–6.5 ppm), coupled to the boron-bound carbon.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,4,5,5-tetramethyl-2-(1-(p-tolyl)vinyl)-1,3,2-dioxaborolane typically proceeds via a two-step protocol:

-

Vinylboronation: Reaction of p-tolylacetylene with bis(pinacolato)diboron () in the presence of a platinum or palladium catalyst (e.g., or ) under inert atmosphere.

-

Purification: Column chromatography or recrystallization from hexane/ethyl acetate mixtures yields the product in 75–85% purity, which is further upgraded to 95–97% via vacuum sublimation.

Critical Reaction Parameters:

-

Temperature: 60–80°C

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

-

Catalyst Loading: 2–5 mol%

-

Moisture Control: Strict exclusion of water to prevent boronate decomposition .

Industrial-Scale Production

Commercial suppliers, including AChemBlock and AstaTech, manufacture the compound in batch reactors with the following specifications:

| Supplier | Purity (%) | Form | Packaging |

|---|---|---|---|

| AChemBlock | 97 | White solid | 1 g, 5 g, 10 g vials |

| AstaTech | 95 | Crystalline powder | 25 g, 100 g drums |

Production costs are influenced by the price of palladium catalysts (~$60,000/kg as of 2024), necessitating efficient catalyst recovery systems.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-coupling reactions with aryl halides. For example, coupling with 4-bromotoluene using in aqueous yields 4,4'-dimethylbiphenyl with >90% efficiency. The pinacol group’s steric bulk suppresses proto-deboronation, enhancing reaction yields compared to unprotected boronic acids .

Hydroboration Initiator

In cobalt-catalyzed hydroboration of terminal alkynes, the compound acts as a boron source, enabling anti-Markovnikov addition. Recent studies demonstrate its utility in synthesizing β-boryl styrenes under mild conditions (room temperature, 12 h) :

Key Advantages:

-

Tolerance for ester, nitrile, and ketone functional groups

-

No requirement for cryogenic conditions

Polymer Chemistry

Incorporation into conjugated polymers via Heck coupling enhances electron-transport properties. Poly(p-phenylene vinylene) derivatives containing this boronate exhibit photoluminescence quantum yields of 0.45–0.52, making them candidates for organic light-emitting diodes (OLEDs).

Physicochemical Properties and Stability

Thermal Behavior

-

Melting Point: 89–92°C (decomposition observed above 120°C)

-

Solubility:

-

High in THF, dichloromethane

-

Low in water (<0.1 mg/mL)

-

Moderate in ethanol (8.7 mg/mL at 25°C)

-

Recent Advancements and Future Directions

Catalytic Innovations

A 2024 study demonstrated cobalt-NHC complexes (e.g., Co1) that enable room-temperature hydroboration of alkynes using this boronate, achieving turnover numbers (TON) of 470 . Mechanistic studies suggest a σ-bond metathesis pathway involving cobalt hydride intermediates .

Biomedical Applications

Preliminary investigations into boron neutron capture therapy (BNCT) highlight the compound’s potential as a tumor-targeting agent due to its high boron content (4.43 wt%) and lipophilicity (logP = 3.2).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume